
8-(2-Hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione, also known as PMSF, is a chemical compound commonly used in scientific research. It is a potent inhibitor of serine proteases and is commonly used in the purification of proteins.
Wissenschaftliche Forschungsanwendungen
The compound 8-(2-Hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione, due to its complex chemical structure, may find potential applications in various fields of scientific research, including medicinal chemistry, environmental science, and materials science. While direct studies on this specific compound were not identified, insights can be drawn from related research areas and compounds with similar functional groups or structural features.
Medicinal Chemistry and Biological Activity
Research on similar compounds, such as 8-Hydroxyquinolines, has shown significant biological activities, making them a focal point in medicinal chemistry for developing broad-spectrum drug molecules targeting various diseases including cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021). The study of Schiff base, hydrazone, and oxime derivatives of curcumin also highlights the enhancement of medicinal properties through structural modification, indicating potential routes for enhancing the biological activities of this compound (Omidi & Kakanejadifard, 2020).
Environmental Impact and Analysis
The occurrence and behavior of parabens, which share structural similarities with the compound , in aquatic environments have been extensively studied. These studies reveal the persistence and ubiquity of such compounds in water bodies, raising concerns about their environmental impact and the need for monitoring their fate (Haman, Dauchy, Rosin, & Munoz, 2015).
Applications in Material Science
Research into the functionalization of surfaces and the development of novel materials often explores the use of complex organic molecules. For instance, advancements in conducting polymers, like Poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), demonstrate the potential for organic molecules in creating high-performance materials for electronic applications (Shi, Liu, Jiang, & Xu, 2015). The structural features and functionalities of this compound may similarly contribute to material science research, particularly in the development of novel organic semiconductors or coatings.
Eigenschaften
IUPAC Name |
8-(2-hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-4-5-16-8-9(13-12(16)20-6-7(2)17)15(3)11(19)14-10(8)18/h7,17H,4-6H2,1-3H3,(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFCYIGGRHIQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

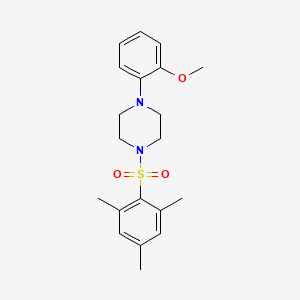
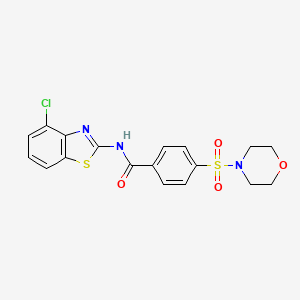
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2767109.png)


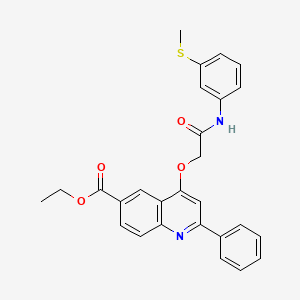
![Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2767115.png)
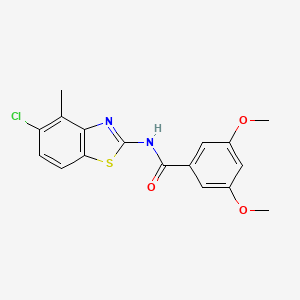
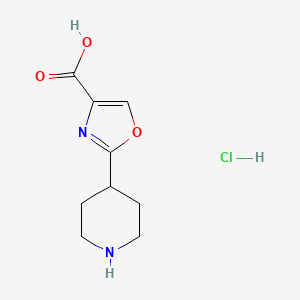
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2767119.png)
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767121.png)
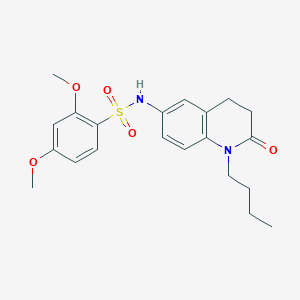

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2767129.png)